molecular formula C26H25N7O5 B12707750 N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide CAS No. 55296-95-2

N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide

Cat. No.: B12707750
CAS No.: 55296-95-2
M. Wt: 515.5 g/mol
InChI Key: CYYCCUUGSBQUBI-UHFFFAOYSA-N
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Description

N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyano group, dinitrophenyl group, azo linkage, and an acetamide group, making it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:

    Diazotization: Formation of the diazonium salt from the corresponding amine.

    Azo Coupling: Reaction of the diazonium salt with another aromatic compound to form the azo linkage.

    Acetylation: Introduction of the acetamide group.

Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. This ensures high yield and purity of the compound, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo linkage typically results in the formation of corresponding amines .

Scientific Research Applications

N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and physical properties .

Properties

CAS No.

55296-95-2

Molecular Formula

C26H25N7O5

Molecular Weight

515.5 g/mol

IUPAC Name

N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide

InChI

InChI=1S/C26H25N7O5/c1-3-31(13-7-10-19-8-5-4-6-9-19)21-11-12-23(24(15-21)28-18(2)34)29-30-26-20(17-27)14-22(32(35)36)16-25(26)33(37)38/h4-6,8-9,11-12,14-16H,3,7,10,13H2,1-2H3,(H,28,34)

InChI Key

CYYCCUUGSBQUBI-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C#N)NC(=O)C

Origin of Product

United States

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